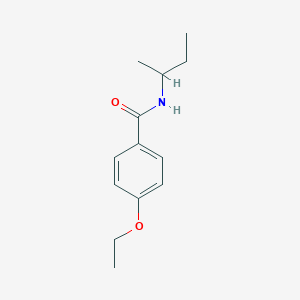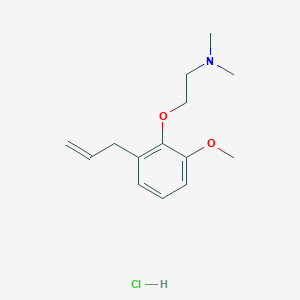
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, also known as ACPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPMP is a pyrrolidine derivative that has a unique molecular structure, which makes it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and other cellular processes. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been shown to modulate the activity of various ion channels, such as the NMDA receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and other enzymes involved in inflammation. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to have neuroprotective effects by modulating the activity of various ion channels and receptors involved in neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has several advantages as a tool for scientific research. Its unique molecular structure makes it a valuable tool for investigating various biological processes. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to using 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine in lab experiments. For example, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine can be toxic at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine. One area of interest is the development of new synthetic methods for 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, which could provide insights into its potential therapeutic applications. Additionally, there is a need for further studies on the biochemical and physiological effects of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, particularly in the context of various disease states. Overall, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is a promising tool for scientific research that has the potential to contribute to a better understanding of various biological processes.
Métodos De Síntesis
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 1-adamantylamine with 4-methoxybenzaldehyde to form an intermediate product. This intermediate is then treated with acetic anhydride and acetic acid to form the final product, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine. The synthesis of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been used as a tool for investigating various biological processes, such as protein-protein interactions and enzyme activity. Its unique molecular structure makes it a valuable tool for studying the structure-function relationships of proteins and other biomolecules.
Propiedades
IUPAC Name |
1-adamantyl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-25-19-6-4-18(5-7-19)20-3-2-8-23(20)21(24)22-12-15-9-16(13-22)11-17(10-15)14-22/h4-7,15-17,20H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSIGGDHBDKHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)

![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

![ethyl 5-(3-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006637.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6006645.png)
![2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B6006646.png)
![2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6006648.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylpropyl)-4-piperidinol](/img/structure/B6006649.png)